Curvulin

Descripción

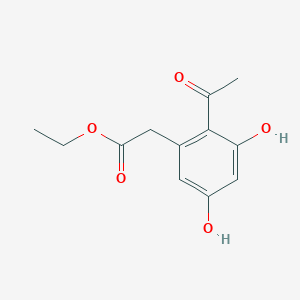

Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate has been reported in Bipolaris, Curvularia lunata, and Curvularia pallescens with data available.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURXCFUGBPBPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940619 | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19054-27-4 | |

| Record name | Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Landscape of Curvulin: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 7, 2025 – This technical guide provides a comprehensive overview of the chemical structure, biological activities, and associated experimental protocols for Curvulin, a phytotoxin with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound, systematically named 2-acetyl-3,5-dihydroxy-benzeneacetic acid, ethyl ester, is a microbial metabolite first isolated from fungi of the Curvularia species.[1] Its chemical identity is well-established and characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 19054-27-4 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | |

| SMILES | OC1=CC(CC(OCC)=O)=C(C(C)=O)C(O)=C1 | [1] |

| InChI Key | TURXCFUGBPBPRS-UHFFFAOYSA-N | [1] |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Biological Activity and Quantitative Data

This compound has been reported to exhibit several biological activities, primarily as an inhibitor of inducible nitric oxide synthase (iNOS) expression and microtubule assembly.

Anti-inflammatory Activity

Curvularin-type metabolites, a class of compounds to which this compound belongs, have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. While specific IC₅₀ values for this compound are not detailed in the available literature, related curvularin derivatives show potent activity. For instance, (10E,15S)-10,11-dehydrocurvularin strongly inhibits NO and PGE₂ overproduction with IC₅₀ values of 1.9 μM and 2.8 μM, respectively.

| Compound | Target | IC₅₀ (µM) | Cell Line |

| (10E,15S)-10,11-dehydrocurvularin | NO Production | 1.9 | RAW264.7 |

| (10E,15S)-10,11-dehydrocurvularin | PGE₂ Production | 2.8 | RAW264.7 |

Inhibition of Microtubule Assembly

This compound is known to inhibit microtubule assembly, a mechanism that is a target for anticancer therapies. Quantitative data, such as IC₅₀ values for microtubule depolymerization, are not yet publicly available for this compound itself. However, this activity positions it as a compound of interest for further investigation in cancer research.

Signaling Pathway Involvement

The anti-inflammatory effects of curvularin-type metabolites are linked to the modulation of key signaling pathways. The most active compounds have been shown to attenuate the expression of iNOS and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. This is achieved through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. The opening of the 12-membered lactone ring in these types of metabolites has been suggested to be important for their anti-inflammatory activity.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Curvulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curvulin is a polyketide secondary metabolite with a range of reported biological activities, including cytotoxic, anti-inflammatory, and phytotoxic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on the fungal species known to produce this compound. It details the methodologies for the isolation and purification of this compound from fungal cultures, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide elucidates a potential mechanism of action, offering a diagrammatic representation of the signaling pathway it may influence. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is predominantly a fungal metabolite, produced by various species within the Ascomycota phylum. The primary producers belong to the genus Curvularia, with several other related fungal genera also identified as sources. These fungi can be found in diverse ecological niches, from plant pathogens to endophytes residing within the tissues of host plants.

Fungal Producers of this compound

A number of fungal species have been documented to produce this compound. These are often isolated from soil or as endophytes from various plant tissues. The production of this compound can be influenced by the fungal species, the specific strain, and the culture conditions.

Table 1: Fungal Species Reported to Produce this compound

| Fungal Genus | Fungal Species | Typical Habitat/Source | Citation(s) |

| Curvularia | C. lunata | Pathogen of various crops, Endophyte | |

| C. siddiquii | Not specified | [1] | |

| C. geniculata | Endophyte | ||

| C. verruculosa | Endophyte | ||

| Curvularia sp. | Marine-derived, Endolichenic | [1] | |

| Cochliobolus | Cochliobolus sp. | Endophyte from Sapindus saponaria | |

| Bipolaris | Bipolaris sp. | Endophyte from aquatic macrophytes | |

| Paraphoma | Paraphoma sp. | Pathogen of Cirsium arvense | |

| Pleosporales | Pleosporales sp. | Not specified |

Endophytic Fungi as a Promising Source

Endophytic fungi, which live symbiotically within plant tissues without causing apparent disease, represent a significant and largely untapped resource for novel bioactive compounds, including this compound. The unique microenvironment within the host plant can influence the metabolic pathways of the endophyte, potentially leading to the production of unique or higher yields of secondary metabolites. Species of Curvularia and Cochliobolus isolated as endophytes have been confirmed as this compound producers.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process that involves fermentation, extraction, and chromatographic purification. The following sections provide a detailed methodology based on protocols described in the scientific literature.

Fungal Fermentation

The production of this compound is typically achieved through submerged fermentation of the producing fungal strain.

Experimental Protocol: Fungal Fermentation

-

Inoculum Preparation: Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (PDA) plate into a flask containing a liquid seed medium (e.g., potato dextrose broth, PDB). Incubate at 25-28 °C on a rotary shaker at 150-200 rpm for 3-5 days to obtain a seed culture.

-

Production Culture: Inoculate a larger volume of production medium (e.g., PDB or other suitable nutrient-rich media) with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture under controlled conditions (e.g., 25-28 °C, 150-200 rpm) for a period ranging from 7 to 21 days. The optimal fermentation time for maximal this compound production should be determined empirically for each fungal strain.

Extraction of this compound

Following fermentation, the fungal biomass and the culture broth are separated, and the this compound is extracted using organic solvents.

Experimental Protocol: Extraction

-

Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

-

Mycelial Extraction: The fungal mycelium can be extracted by maceration with a suitable organic solvent such as methanol or ethyl acetate. This process should be repeated multiple times to ensure complete extraction.

-

Broth Extraction: The culture filtrate is typically subjected to liquid-liquid extraction with an immiscible organic solvent, most commonly ethyl acetate. The extraction is performed by vigorously mixing the filtrate and the solvent in a separatory funnel, followed by separation of the organic layer. This process is repeated 2-3 times.

-

Concentration: Combine the organic extracts from both the mycelium and the broth and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of metabolites, is then subjected to one or more chromatographic techniques to isolate pure this compound.

Experimental Protocol: Purification

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A solvent system such as chloroform:methanol (95:5 v/v) can be used to monitor the separation.

-

Visualization: Spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, preparative or semi-preparative HPLC is often employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is a common mobile phase.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., 254 nm).

-

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain and the fermentation conditions. While comprehensive comparative data is limited in the literature, some studies provide insights into the potential yields.

Table 2: Reported Yields of this compound and Related Compounds from Fungal Fermentation

| Fungal Strain | Fermentation Conditions | Compound | Yield | Citation(s) |

| Penicillium pedernalense | Not specified | Cyclic Glycine-Proline | 29.31 ± 0.61 mg/L | [2] |

| Penicillium steckii | Not specified | Cyclic Glycine-Proline | 8.51 ± 0.15 mg/L | [2] |

Note: Data for this compound yields are not consistently reported in a standardized manner in the available literature. The provided data for a related class of compounds illustrates the typical range of yields for fungal secondary metabolites.

Spectroscopic Data for Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Characteristic signals for aromatic protons, olefinic protons, and aliphatic protons. The specific chemical shifts (δ) and coupling constants (J) are used to determine the proton connectivity. |

| ¹³C NMR | Resonances corresponding to carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons, providing a carbon skeleton fingerprint. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound through the determination of the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition. |

Note: Detailed, specific chemical shift and m/z values for this compound are not consistently aggregated in a single public source and should be referenced from primary literature reporting its isolation.

Potential Signaling Pathway and Mechanism of Action

While the molecular targets of this compound are not extensively characterized, some studies on this compound derivatives suggest a potential mechanism of action involving the inhibition of the Type III Secretion System (T3SS) in Gram-negative bacteria like Salmonella. The T3SS is a needle-like apparatus used by pathogenic bacteria to inject effector proteins into host cells, a crucial step in pathogenesis.

Inhibition of the Type III Secretion System (T3SS)

Cytosporone B, a compound structurally related to this compound, and its derivatives have been shown to inhibit the T3SS.[3] This inhibition is believed to occur through the modulation of the regulatory pathway that controls the expression of T3SS genes.[3] The proposed mechanism involves interference with the Hha–H-NS–HilD–HilC–RtsA–HilA regulatory cascade.[3]

Below is a diagram representing the logical flow of the T3SS regulatory pathway and the proposed point of inhibition by this compound-like compounds.

Experimental Workflow Visualization

The overall process for the isolation and identification of this compound from a fungal source can be summarized in the following workflow diagram.

Conclusion

This compound remains a secondary metabolite of interest due to its diverse biological activities. This guide has outlined its primary natural sources, with a focus on endophytic fungi, and provided detailed methodologies for its isolation and purification. While quantitative data on yields are still somewhat scarce in the public domain, the protocols provided offer a solid foundation for researchers to optimize production from various fungal strains. The elucidation of its potential mechanism of action, particularly the inhibition of the bacterial Type III Secretion System, opens up new avenues for research into its application as an anti-infective agent. Further investigation into the specific molecular interactions and signaling pathways affected by this compound is warranted to fully exploit its therapeutic potential.

References

Curvulin's Phytotoxic Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curvulin, a natural phytotoxin produced by fungi of the Curvularia genus, has demonstrated notable herbicidal potential. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a phytotoxin. While direct, in-depth research on its specific molecular interactions in plants is still emerging, this document synthesizes the available data, draws parallels from related compounds, and outlines the key experimental approaches necessary for its further investigation. The primary proposed mechanism centers on the disruption of microtubule dynamics, a critical process for plant cell division, growth, and morphogenesis. This guide presents quantitative phytotoxicity data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate further research and development in the field of natural herbicides.

Phytotoxicity Profile

This compound exhibits a broad spectrum of phytotoxic activity, inducing necrosis in various plant species. The extent of this activity is concentration-dependent, with visible tissue damage being a key indicator of its effects.

Quantitative Phytotoxicity Data

The following table summarizes the observed phytotoxic effects of this compound on a selection of plant species.

| Plant Species | Assay Type | This compound Concentration (µM) | Observed Effect | Citation |

| Triticum aestivum | Leaf Segment Assay | 840 | Necrosis Length | [1] |

| Elytrigia repens | Leaf Segment Assay | 840 | Necrosis Length | [1] |

| Various other species | Leaf Disc Assay | 840 | Necrosis Diameter | [1] |

Further dose-response studies are required to determine the IC50 values for this compound across a broader range of plant species.

Proposed Mechanism of Action: Microtubule Disruption

The leading hypothesis for this compound's phytotoxic action is its interference with microtubule assembly and dynamics. Microtubules are fundamental components of the plant cytoskeleton, essential for cell division, cell expansion, and the maintenance of cell shape.[2][3] Disruption of these structures can lead to catastrophic failure of these cellular processes, ultimately resulting in cell death and the observed necrotic lesions.

The Role of Microtubules in Plant Cells

Microtubules are dynamic polymers of α- and β-tubulin dimers.[3] Their constant assembly and disassembly are crucial for:

-

Mitosis: Formation of the preprophase band, mitotic spindle, and phragmoplast.[3]

-

Cell Growth and Elongation: Guiding the deposition of cellulose microfibrils in the cell wall, which dictates the direction of cell expansion.

-

Intracellular Transport: Acting as tracks for motor proteins to transport organelles and vesicles.

This compound's Putative Interaction with Tubulin

It is proposed that this compound binds to tubulin subunits, thereby inhibiting their polymerization into microtubules. This action is analogous to other known microtubule-depolymerizing agents. While direct molecular docking studies of this compound with plant tubulin are not yet available, this mechanism is supported by the observed physiological effects on plant growth and development, which are consistent with microtubule disruption.

Downstream Cellular Effects of Microtubule Disruption

The inhibition of microtubule polymerization by this compound is expected to trigger a cascade of downstream cellular events leading to phytotoxicity:

-

Arrest of Cell Division: Disruption of the mitotic spindle prevents proper chromosome segregation, halting cell division in meristematic tissues.

-

Inhibition of Root and Shoot Growth: Impaired cell division and elongation in apical meristems lead to stunted growth. Reduced expression of α-tubulin genes in Arabidopsis thaliana has been shown to specifically and severely affect root development.[4]

-

Aberrant Cell Morphology: Disorganized cortical microtubules result in irregular cell expansion and altered cell shape.

-

Compromised Cell Wall Integrity: The misaligned deposition of cellulose weakens the cell wall, potentially triggering cell wall integrity signaling pathways and leading to cell lysis.

-

Induction of Necrosis: The culmination of these cellular stresses likely activates programmed cell death (PCD) pathways, resulting in the characteristic necrotic lesions.

Signaling Pathways Implicated in this compound Phytotoxicity

The cellular damage induced by this compound is likely to trigger several interconnected signaling pathways. The following diagrams illustrate the hypothesized signaling cascades.

Caption: Proposed mechanism of this compound-induced phytotoxicity via microtubule disruption.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of microtubules in plants suppresses macroautophagy and triggers starch excess-associated chloroplast autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule Regulation in Plants: From Morphological Development to Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduced expression of alpha-tubulin genes in Arabidopsis thaliana specifically affects root growth and morphology, root hair development and root gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Curcumin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa (turmeric), has garnered significant scientific interest due to its wide spectrum of biological activities.[1] For centuries, it has been a cornerstone of traditional Ayurvedic medicine, valued for its therapeutic properties.[1] Modern research has substantiated many of these traditional uses, revealing curcumin's potent anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4] However, the clinical application of native curcumin is often hampered by its low bioavailability and rapid metabolism.[3] This has spurred the development of a vast array of curcumin derivatives and analogues, designed to enhance its therapeutic efficacy and pharmacokinetic profile. This technical guide provides an in-depth overview of the biological activities of curcumin and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cytotoxic Activities

Curcumin and its synthetic analogues have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This activity is a cornerstone of its potential as an anticancer agent.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of curcumin and several of its derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Curcumin | MCF-7 (Breast Cancer) | >100 | [5] |

| Curcumin | MDA-MB-231 (Breast Cancer) | >100 | [5] |

| Curcumin | K562 (Chronic Myeloid Leukemia) | 17 | [6] |

| Curcumin Analogue (DMCH) | SW620 (Colon Cancer) | 7.50 ± 1.19 µg/mL | [7] |

| Curcumin Analogue (DMCH) | HT29 (Colon Cancer) | 9.80 ± 0.55 µg/mL | [7] |

| Isoxazole Derivative 2 | K562 (Chronic Myeloid Leukemia) | 0.5 | [8] |

| Isoxazole Derivative 22 | K562 (Chronic Myeloid Leukemia) | 0.5 | [8] |

| Compound 5 | MCF-7 (Breast Cancer) | 1.63 times higher than HaCaT | [5] |

| Compound 5 | MDA-MB-231 (Breast Cancer) | 1.29 times higher than HaCaT | [5] |

| Compound 6 | MDA-MB-231 (Breast Cancer) | 2.61 times higher than HaCaT | [5] |

| 4-piperidone Derivative XIIe | Various Cancer Cell Lines | 1-2.5 | [9] |

Experimental Protocols for Cytotoxicity Assays

The evaluation of cytotoxicity is a fundamental step in drug discovery. The following protocols are commonly employed to assess the anticancer activity of curcumin and its derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, HT29, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5][7]

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of curcumin or its derivatives for a specified period (e.g., 24 or 72 hours).[5][8]

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours to allow formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[7]

To determine if the mode of cell death induced by curcumin derivatives is apoptosis, several assays can be performed.

-

Acridine Orange/Propidium Iodide (AO/PI) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

-

Annexin V/FITC Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[7]

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal an increase in the sub-G0/G1 population, which is indicative of apoptotic cells.[7]

Caption: Workflow for determining the cytotoxicity of curcumin derivatives using the MTT assay.

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous chronic diseases. Curcumin has been shown to exert potent anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of inflammatory mediators.

Mechanisms of Anti-inflammatory Action

Curcumin's anti-inflammatory properties are attributed to its ability to:

-

Inhibit Inflammatory Enzymes: It can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[10]

-

Downregulate Pro-inflammatory Cytokines: Curcumin has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[11][12]

-

Modulate Transcription Factors: It can inhibit the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a central role in orchestrating the inflammatory response.[1][11]

Signaling Pathways in Inflammation Modulated by Curcumin

Caption: Curcumin inhibits inflammatory pathways by targeting key signaling molecules like NF-κB and MAPKs.

Antimicrobial Activities

Curcumin and its derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC | Reference |

| Betulin Derivative 5 | Enterococcus faecalis | 6.25 µM (MIC90) | [13] |

| Betulin Derivative 5 | Staphylococcus aureus | 6.25 µM (MIC90) | [13] |

Experimental Protocols for Antimicrobial Assays

Standardized methods are crucial for evaluating the antimicrobial activity of novel compounds.

This method is used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate.[14]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

This assay is used to qualitatively assess the antimicrobial activity of a compound.

-

Inoculation: An agar plate is uniformly inoculated with a suspension of the test microorganism.

-

Disk Application: Filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[15]

-

Incubation: The plate is incubated, allowing the compound to diffuse into the agar.

-

Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).[15]

Caption: Workflow for assessing the antimicrobial activity of curcumin derivatives using broth microdilution and disk diffusion methods.

Conclusion and Future Perspectives

Curcumin and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential. Their multifaceted biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, make them attractive candidates for further drug development. The ongoing efforts to synthesize novel analogues with improved bioavailability and target specificity are crucial for translating the promising preclinical findings into clinical applications. Future research should continue to focus on elucidating the precise molecular mechanisms of action, identifying novel cellular targets, and conducting well-designed clinical trials to fully realize the therapeutic promise of these remarkable compounds.

References

- 1. Biological and therapeutic activities, and anticancer properties of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Newly Designed and Synthesized Curcumin Analogs with in vitro Cytotoxicity and Tubulin Polymerization Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]

- 11. What is the anti-inflammatory mechanism of curcumin? - Industry Knowledge - Knowledge [lsherb.com]

- 12. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

The Role of Curvulin in Fungal Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curvulin, a polyketide secondary metabolite belonging to the phenylacetic acid derivatives, is produced by various species of the fungal genus Curvularia. While the genus Curvularia is recognized for its pathogenic interactions with a wide range of plants and opportunistic infections in animals, the specific role of its secondary metabolites, including this compound, in these processes is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, known biological activities, and putative role in fungal pathogenesis. This document synthesizes available data, outlines experimental protocols, and presents visual representations of relevant pathways to serve as a resource for researchers in mycology, plant pathology, and drug discovery.

Introduction

Fungi of the genus Curvularia are dematiaceous hyphomycetes known for their diverse lifestyles, ranging from saprophytic to endophytic and pathogenic.[1] Curvularia lunata, a prominent member of this genus, is a noted pathogen of economically important crops, causing leaf spots and other diseases.[2] The pathogenicity of Curvularia species is multifaceted, involving a combination of physical invasion and the secretion of a cocktail of secondary metabolites.[3] Among these metabolites, polyketides form a structurally diverse group with a wide array of biological activities, including phytotoxicity, cytotoxicity, and antimicrobial effects.[1]

This compound, a phenylacetic acid derivative, is one such polyketide produced by Curvularia species.[1] While the broader extracts of Curvularia lunata have demonstrated antimicrobial and anti-inflammatory properties, the specific contribution of this compound to the overall pathogenic profile of the fungus remains to be fully elucidated.[4] This guide aims to consolidate the existing knowledge on this compound, providing a technical foundation for further research into its role in fungal virulence and as a potential target for novel antifungal strategies.

Structure and Biosynthesis of this compound

Chemical Structure

This compound is chemically classified as a phenylacetic acid derivative. Its core structure consists of a phenyl ring attached to an acetic acid moiety, with additional substitutions that arise from its polyketide biosynthetic origin. The precise structure of this compound and its related derivatives, such as curvulinic acid, has been determined through spectroscopic analysis.[5]

Biosynthesis Pathway

As a polyketide, this compound is synthesized by a multi-domain enzyme complex known as polyketide synthase (PKS).[1] While the specific PKS gene cluster responsible for this compound biosynthesis has not been definitively identified, a general pathway can be proposed based on the known mechanisms of polyketide and phenylacetic acid synthesis in fungi.

The biosynthesis of phenylacetic acid (PAA), the backbone of this compound, in fungi typically follows the Ehrlich pathway, starting from the amino acid L-phenylalanine.[1] This pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and oxidation. The resulting PAA can then be further modified by a PKS to generate the final this compound structure.

Proposed Biosynthetic Pathway of this compound

A proposed biosynthetic pathway for this compound, integrating the Ehrlich pathway for phenylacetic acid synthesis with polyketide chain formation and subsequent modification.

Role in Fungal Pathogenesis

The direct role of isolated this compound in the pathogenicity of Curvularia species is not yet well-defined, and the available literature presents some conflicting findings.

Antimicrobial Activity

Some studies on the crude extracts of Curvularia lunata have reported broad-spectrum antimicrobial activity.[4] However, research on isolated compounds has indicated that this compound itself may lack significant antimicrobial and antioxidant properties.[1] In contrast, other compounds isolated alongside this compound from C. lunata, such as triticones E and F, have demonstrated antibacterial activity against Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL.[2][5] This suggests that the observed antimicrobial effects of crude extracts may be attributable to other secondary metabolites produced by the fungus.

Phytotoxicity

As a phenylacetic acid derivative, this compound's potential for phytotoxicity is an area of interest. Phenylacetic acid is known to have auxin-like activity in plants and can also exhibit antimicrobial properties at high concentrations.[6] One study investigated the phytotoxic selectivity of this compound at a concentration of 840 μM on various plant species. The results, measured as the diameter or length of necrosis on leaf discs, are summarized in the table below.[7]

| Plant Species | Family | Necrosis (mm) |

| Cirsium arvense | Asteraceae | 8.5 ± 0.5 |

| Sonchus arvensis | Asteraceae | 7.5 ± 0.5 |

| Taraxacum officinale | Asteraceae | 6.0 ± 0.8 |

| Helianthus annuus | Asteraceae | 4.5 ± 0.5 |

| Brassica napus | Brassicaceae | 3.5 ± 0.5 |

| Pisum sativum | Fabaceae | 2.5 ± 0.5 |

| Triticum aestivum | Poaceae | 1.5 ± 0.5 |

| Elytrigia repens | Poaceae | 1.0 ± 0.0 |

| Data adapted from a study on the phytotoxic selectivity of this compound.[7] |

These findings suggest that this compound exhibits selective phytotoxicity, with a more pronounced effect on plants from the Asteraceae family. This aligns with the pathogenic nature of some Curvularia species that target specific host plants.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from fungal cultures typically involves solvent extraction and chromatographic separation. A general workflow is outlined below.

Workflow for this compound Isolation

A generalized workflow for the isolation and purification of this compound from fungal cultures.

Detailed Protocol Steps:

-

Fungal Culture: Curvularia lunata is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for a period of 14-21 days to allow for the production of secondary metabolites.[5][8]

-

Extraction: The culture filtrate is separated from the mycelium. The filtrate is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate.[9] The organic layers are combined and evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is fractionated using various chromatographic techniques. This may involve initial separation on a silica gel column, followed by size-exclusion chromatography on Sephadex LH-20.[2] Final purification to obtain pure this compound is often achieved using High-Performance Liquid Chromatography (HPLC).[8]

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Bioactivity Assays

Antimicrobial Activity Assay (Broth Microdilution):

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (antimicrobial agent) and negative (solvent) controls.

-

Incubate the plates under appropriate conditions for the test organism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits microbial growth.[3]

Phytotoxicity Assay (Leaf Disc Method):

-

Excise uniform leaf discs from the leaves of the target plant species.

-

Place the leaf discs on a moist filter paper in a petri dish.

-

Apply a small, defined volume (e.g., 10 µL) of a known concentration of purified this compound solution onto the center of each leaf disc.

-

Use a solvent control on a separate set of leaf discs.

-

Incubate the petri dishes under controlled light and temperature conditions.

-

After a set period (e.g., 48-72 hours), measure the diameter of the necrotic lesion that develops on the leaf discs.[7]

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound in either the fungus or the host plant are largely unknown. However, based on its chemical nature as a phenylacetic acid derivative, some potential mechanisms of action can be hypothesized.

Phenylacetic acid is a known auxin in plants, and its exogenous application can disrupt normal hormonal balance, potentially leading to growth inhibition and cell death at high concentrations. Therefore, it is plausible that this compound may interfere with plant auxin signaling pathways.

Hypothetical Interaction of this compound with Plant Auxin Signaling

A hypothetical model of this compound's interference with plant auxin signaling, leading to phytotoxicity.

Conclusion and Future Directions

This compound is a secondary metabolite of Curvularia species with demonstrated selective phytotoxic activity. While its direct role in fungal pathogenesis is still emerging, its chemical structure as a phenylacetic acid derivative suggests a potential mechanism involving the disruption of host plant hormone signaling. The conflicting reports on its antimicrobial activity highlight the need for further studies using purified compounds to delineate its specific biological functions from those of other co-occurring metabolites.

Future research should focus on:

-

Identification of the this compound biosynthetic gene cluster: This will enable the genetic manipulation of this compound production in Curvularia to definitively assess its contribution to virulence.

-

Quantitative structure-activity relationship (QSAR) studies: Investigating a range of this compound derivatives could identify key structural features responsible for its phytotoxicity and inform the design of novel herbicides.

-

Elucidation of the molecular targets of this compound in host plants: Identifying the specific receptors and signaling components that interact with this compound will provide a deeper understanding of its mechanism of action.

-

In vivo pathogenesis studies: Comparing the virulence of wild-type, this compound-overproducing, and this compound-deficient strains of Curvularia on host plants will provide direct evidence of its role in disease development.

A thorough understanding of the role of this compound in fungal pathogenesis will not only advance our knowledge of host-pathogen interactions but may also pave the way for the development of new strategies for crop protection and antifungal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical characterization and biological activity of Curvularia Lunata, an endophytic fungus isolated from lemongrass (Cymbopogon citratus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Spirocyclic lactams and curvulinic acid derivatives from the endophytic fungus Curvularia lunata and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Antiviral, Antibacterial and Antiproliferative Activities of the Endophytic Fungus Curvularia papendorfii, and Isolation of a New Polyhydroxyacid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unveiling the Potential of Curcuminoids in Leishmaniasis Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the exploration of novel therapeutic agents. Curcumin, a natural polyphenol derived from the rhizome of Curcuma longa (turmeric), and its derivatives have emerged as promising candidates, demonstrating significant antileishmanial activity in numerous preclinical studies. This technical guide provides an in-depth overview of the antileishmanial properties of curcumin and its analogues, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying mechanisms of action.

Quantitative Efficacy of Curcumin and Its Derivatives

The antileishmanial potency of curcumin and its nanoformulations has been evaluated against various Leishmania species, targeting both the extracellular promastigote and intracellular amastigote stages of the parasite. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are key parameters used to quantify the efficacy and selectivity of a compound. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's specific toxicity towards the parasite versus host cells. An SI value greater than 1 indicates a higher selectivity for the parasite.[1]

A summary of the reported in vitro activities of curcumin and its formulations is presented below.

| Compound/Formulation | Leishmania Species | Parasite Stage | IC50 (µg/mL) | IC50 (µM) | CC50 (µM) | Incubation Time (h) | Reference |

| Curcumin | L. major | Promastigotes | - | 37.6 ± 3.5 | - | - | [2] |

| Curcumin | L. major | Promastigotes | - | 35 | - | - | [3][4] |

| Curcumin-entrapped nanoliposomes | L. major | Promastigotes | 6.41 | - | - | 24 | [5] |

| Curcumin-entrapped nanoliposomes | L. major | Promastigotes | 3.80 | - | - | 48 | [5] |

| Curcumin-entrapped nanoliposomes | L. major | Promastigotes | 2.33 | - | - | 72 | [5] |

| Curcumin Nanoemulsion (CUR-NE) | L. major | Promastigotes | 643.56 | - | - | - | [6][7] |

| Curcumin-silver nanoparticles (CUR-AgNPs) | L. major | Promastigotes | 58.99 | - | - | - | [6] |

| Curcumin-silver nanoparticles (CUR-AgNPs) | L. major | Amastigotes | 58.99 (EC50) | - | - | - | [6] |

| Curcumin | L. donovani | Amastigotes | - | 11.71 ± 0.56 | 288.61 ± 4.83 | - | [8] |

| Curcumin | L. donovani | Amastigotes | - | 11.91 ± 0.62 | - | - | [8] |

Experimental Protocols

Standardized in vitro and in vivo models are crucial for the evaluation of antileishmanial compounds. The following sections detail the typical experimental workflows.

The in vitro assessment of antileishmanial compounds typically involves determining the IC50 against promastigotes and the effective concentration (EC50) or IC50 against intracellular amastigotes.

1. Promastigote Viability Assay:

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.[1]

-

Compound Preparation: The test compound (e.g., curcumin) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to various concentrations.

-

Treatment: Promastigotes in the logarithmic growth phase are seeded in 96-well plates and treated with serial dilutions of the compound.

-

Incubation: The plates are incubated at the appropriate temperature (e.g., 25°C) for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment: Parasite viability is determined using methods such as the resazurin reduction assay or by direct counting using a hemocytometer.[1] The fluorescence or absorbance is proportional to the number of viable cells.[1]

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

2. Intracellular Amastigote Assay:

-

Host Cell Culture: A macrophage cell line (e.g., J774A.1, THP-1) is cultured and seeded in multi-well plates.[1][9]

-

Infection: Macrophages are infected with stationary-phase promastigotes, which differentiate into amastigotes within the host cells.[9]

-

Treatment: After infection, the cells are treated with various concentrations of the test compound.

-

Incubation: The treated, infected cells are incubated for a specific duration.

-

Assessment of Infection: The number of amastigotes per macrophage or the percentage of infected cells is determined, often by microscopic examination after Giemsa staining. Alternatively, reporter gene-expressing parasites (e.g., luciferase) can be used for high-throughput screening.[10][11]

-

Data Analysis: The EC50 or IC50 value, representing the concentration that reduces the parasite burden by 50%, is calculated.

3. Cytotoxicity Assay:

-

Cell Culture: Macrophage cells are cultured and seeded as for the amastigote assay.

-

Treatment: The cells are treated with the same concentrations of the test compound used in the antileishmanial assays.

-

Viability Assessment: Cell viability is measured using assays like the resazurin reduction assay or MTT assay.

-

Data Analysis: The CC50 value, the concentration that reduces host cell viability by 50%, is determined.[1]

Below is a generalized workflow for in vitro antileishmanial screening.

Animal models, such as BALB/c mice, are employed to evaluate the in vivo efficacy of antileishmanial compounds.

-

Infection: Mice are infected with Leishmania promastigotes, typically through subcutaneous or intravenous injection, to establish cutaneous or visceral leishmaniasis, respectively.[7]

-

Treatment: Once the infection is established (e.g., development of a lesion in cutaneous leishmaniasis), the animals are treated with the test compound via a specific route (e.g., topical, intralesional, oral).[7]

-

Monitoring: Disease progression is monitored by measuring lesion size (for cutaneous leishmaniasis) and determining the parasite burden in relevant organs (e.g., liver, spleen, lymph nodes) at the end of the experiment.[7]

-

Data Analysis: The reduction in lesion size and parasite load in treated animals is compared to that in untreated or vehicle-treated control groups.

Mechanism of Action of Curcumin Against Leishmania

The leishmanicidal activity of curcumin is attributed to multiple mechanisms that disrupt the parasite's cellular processes and modulate the host immune response.

1. Induction of Oxidative Stress: Curcumin has been shown to induce the production of reactive oxygen species (ROS) within Leishmania parasites.[5] This increase in oxidative stress leads to damage of cellular components and can trigger apoptosis-like cell death.

2. Mitochondrial Dysfunction: Curcumin can disrupt the mitochondrial membrane potential of the parasite.[12][13] This depolarization of the mitochondrial membrane is a key event in the apoptotic pathway, leading to the release of pro-apoptotic factors and ultimately, parasite death.

3. Apoptosis-like Cell Death: Studies have demonstrated that curcumin induces apoptosis-like features in Leishmania promastigotes. These features include externalization of phosphatidylserine, DNA fragmentation, and cell cycle arrest in the S-phase.[3][12]

4. Modulation of Host Immune Response: Curcumin can influence the host's immune response to Leishmania infection. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and the production of pro-inflammatory cytokines such as TNF-α and IFN-γ, as well as nitric oxide (NO).[5] Interestingly, while NO is a key leishmanicidal molecule produced by macrophages, curcumin has also been reported to protect the parasite from NO-mediated killing by scavenging NO.[14] This suggests a complex interplay between curcumin's direct antiparasitic effects and its immunomodulatory properties.

The proposed signaling pathways for curcumin's antileishmanial action are depicted below.

Conclusion and Future Directions

Curcumin has consistently demonstrated potent antileishmanial activity in vitro and in vivo against various Leishmania species. Its multifaceted mechanism of action, involving the induction of oxidative stress and apoptosis in the parasite and modulation of the host immune response, makes it an attractive candidate for further drug development. However, the poor bioavailability of curcumin remains a significant challenge. The development of novel delivery systems, such as nanoformulations, has shown promise in enhancing its efficacy.[5][6][7] Further research is warranted to optimize these formulations, elucidate the precise molecular targets of curcumin in Leishmania, and conduct comprehensive preclinical and clinical studies to validate its therapeutic potential for the treatment of leishmaniasis.

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leishmanicidal effect of curcumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-proliferative and apoptosis induction activities of curcumin on Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Curcumin-loaded nanostructured systems for treatment of leishmaniasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo anti-parasitic activity of curcumin nanoemulsion on Leishmania major (MRHO/IR/75/ER) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo anti-parasitic activity of curcumin nanoemulsion on Leishmania major (MRHO/IR/75/ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of In vitro Betulin-Induced Apoptosis of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamomum cassia exhibits antileishmanial activity against Leishmania donovani infection in vitro and in vivo | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. An effective in vitro and in vivo antileishmanial activity and mechanism of action of 8-hydroxyquinoline against Leishmania species causing visceral and tegumentary leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Curcumin overcomes the inhibitory effect of nitric oxide on Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Curvulin Extraction from Fungal Cultures: Application Notes and Detailed Methodologies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and preliminary biological assessment of curvulin from fungal cultures. The protocols are based on established methods for the isolation of secondary metabolites from Curvularia species, the known producers of this compound.

Introduction to this compound

This compound, with the chemical name ethyl 2-acetyl-3,5-dihydroxyphenylacetate, is a polyketide secondary metabolite produced by fungi of the genus Curvularia, notably Curvularia lunata and Curvularia siddiquii[1][2]. As a member of the diverse family of fungal secondary metabolites, this compound holds potential for various biological activities. However, it is a less-studied contemporary of other well-known fungal products. These protocols provide a foundational methodology for its extraction and downstream analysis.

Data Presentation: Extraction of Secondary Metabolites from Curvularia sp.

Quantitative data specifically detailing the yield of this compound from fungal cultures is not extensively reported in peer-reviewed literature. The following table provides a general overview of extraction yields for secondary metabolites from Curvularia species, which can serve as a benchmark for researchers. Investigators are encouraged to optimize these parameters for their specific fungal strain and culture conditions.

| Fungal Species | Culture Medium | Extraction Solvent | Typical Yield of Crude Extract | Reference |

| Curvularia lunata | Potato Dextrose Broth (PDB) | Ethyl Acetate | 1.3 g from an unspecified volume | [3] |

| Curvularia sp. T12 | Solid Rice Medium | Methanol | 60 g from 5 L equivalent solid culture | [4] |

| Curvularia inaequalis | Liquid Culture | Ethyl Acetate | 1.641 g from 1.7 L of culture filtrate | [5] |

| Curvularia lunata | Shredded Wheat-Yeast Extract-Sucrose | Chloroform | 6.24 g (of purified Cytochalasin B) from 4.5 kg solid substrate | [6] |

Experimental Protocols

Protocol for Fungal Culture and Inoculation

This protocol outlines the steps for preparing and inoculating a liquid culture of Curvularia lunata for the production of this compound.

Materials:

-

Pure culture of Curvularia lunata

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile distilled water

-

Incubator

-

Shaker incubator

-

Sterile inoculation loop or cork borer

Procedure:

-

Activation of Fungal Culture: Streak or inoculate a PDA plate with the pure culture of Curvularia lunata. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

-

Preparation of Inoculum: Aseptically add 10 mL of sterile distilled water to the mature PDA plate. Gently scrape the surface of the culture with a sterile inoculation loop to release the spores and mycelial fragments, creating a suspension.

-

Inoculation of Liquid Culture: Transfer the spore/mycelial suspension to a flask containing sterile PDB at a ratio of 1:100 (v/v) (e.g., 1 mL of inoculum into 100 mL of PDB).

-

Incubation: Incubate the inoculated broth in a shaker incubator at 25-28°C with agitation at 150 rpm for 14-21 days. The optimal incubation time for this compound production may need to be determined empirically.

Protocol for Extraction and Purification of this compound

This protocol describes the extraction of this compound from the liquid culture of Curvularia lunata followed by a general purification scheme.

Materials:

-

14-21 day old culture of Curvularia lunata in PDB

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper (e.g., Whatman No. 1)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

-

Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Separation of Mycelia and Culture Broth: Separate the fungal mycelia from the culture broth by filtration through filter paper. The filtrate (culture broth) is the primary source for the extraction of extracellular metabolites like this compound.

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper layer is the ethyl acetate extract containing the secondary metabolites.

-

Collect the ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts.

-

Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 100% ethyl acetate, followed by ethyl acetate:methanol mixtures).

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing the compound of interest (this compound) based on TLC analysis.

-

Concentrate the pooled fractions to obtain purified this compound.

-

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

Caption: Workflow for this compound Extraction and Analysis.

Logical Workflow for Identifying the Signaling Pathway of a Novel Fungal Metabolite

Note: As of the current literature review, the specific signaling pathway(s) modulated by this compound have not been elucidated. The following diagram presents a generalized workflow for identifying the molecular targets and signaling pathways of a novel bioactive compound like this compound.

Caption: Identifying a Novel Compound's Signaling Pathway.

Biological Activity of this compound and Related Compounds

Current research on the biological activity of purified this compound is limited. One study reported that this compound lacks antimicrobial and antioxidant activity[2]. However, crude extracts of C. lunata, which contain a mixture of metabolites including this compound, have shown anti-inflammatory properties through the inhibition of nitric oxide (NO) production[7]. This suggests that this compound itself, or in combination with other compounds, may have therapeutic potential that warrants further investigation. The lack of significant antimicrobial or general antioxidant effects points towards a more specific mode of action, which remains to be discovered. Researchers are encouraged to perform a broad range of bioassays to elucidate the pharmacological profile of this compound.

References

- 1. Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Quinoline on the Phospholipid Profile of Curvularia lunata and Its Microbial Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Curvularia lunata, a New Source of Cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Curcumin Using High-Performance Liquid Chromatography (HPLC)

Introduction

Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa (turmeric), has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1][2] Accurate and reliable quantification of curcumin in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological samples, is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative determination of curcumin due to its high sensitivity, specificity, and reproducibility.[1][3]

This application note provides a comprehensive and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of curcumin. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality assurance.

Principle

The method employs a reversed-phase C18 column to separate curcumin from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. An isocratic mobile phase consisting of an organic solvent and an acidic aqueous solution is used to ensure optimal separation and peak shape. Detection is performed using a UV-Vis or a Photodiode Array (PDA) detector at the maximum absorbance wavelength of curcumin, which is approximately 425 nm.[4][5] Quantification is based on the peak area of curcumin, which is proportional to its concentration.

Experimental Protocols

Materials and Reagents

-

Curcumin reference standard (≥98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Orthophosphoric acid (85%) or Formic acid

-

Purified water (18.2 MΩ·cm)

-

0.45 µm membrane filters for solvent filtration

Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.

-

Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of 0.02% formic acid in water and acetonitrile in a ratio of 45:55 (v/v).[6]

-

Flow Rate: 1.5 mL/min.[6]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: 30 °C.[4]

-

Run Time: Approximately 5-10 minutes.

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.02% formic acid solution by adding 0.2 mL of formic acid to 1000 mL of purified water. Mix 450 mL of this solution with 550 mL of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[6]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of curcumin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 2 µg/mL.[6]

Sample Preparation

-

Bulk Drug/Formulation: Accurately weigh a quantity of the sample equivalent to 10 mg of curcumin and transfer it to a 10 mL volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Plasma Samples: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate the proteins. Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[1] Collect the supernatant and inject it into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for the following parameters:

-

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. This was confirmed by the absence of interfering peaks at the retention time of curcumin in blank and placebo samples.[7]

-

Linearity: The linearity was established by analyzing a series of curcumin standard solutions. The method was found to be linear over the concentration range of 0.1-2 µg/mL with a correlation coefficient (R²) of ≥ 0.999.[6]

-

Accuracy: The accuracy was determined by performing recovery studies. The percentage recovery was found to be within the acceptable range of 98-102%.

-

Precision: The precision of the method was evaluated by analyzing replicate injections of the standard solution. The relative standard deviation (%RSD) for both intra-day and inter-day precision was less than 2%.[7]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 0.008 µg/mL and 0.024 µg/mL, respectively, indicating the high sensitivity of the method.[6]

Data Presentation

Table 1: HPLC Method Parameters for Curcumin Quantification

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II HPLC or equivalent |

| Column | Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02% Formic Acid in Water : Acetonitrile (45:55, v/v)[6] |

| Flow Rate | 1.5 mL/min[6] |

| Injection Volume | 20 µL[4] |

| Column Temperature | 30 °C[4] |

| Detection | UV-Vis/PDA at 425 nm[4][6] |

| Retention Time | ~2.95 min[6] |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 0.1 - 2 µg/mL[6] |

| Correlation Coefficient (R²) | ≥ 0.999[6] |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

| Limit of Detection (LOD) | 0.008 µg/mL[6] |

| Limit of Quantification (LOQ) | 0.024 µg/mL[6] |

Visualizations

Caption: Experimental workflow for HPLC quantification of curcumin.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of curcumin in various samples. The short run time and simple mobile phase composition make it suitable for routine analysis in a quality control setting. The high sensitivity of the method also allows for its application in pharmacokinetic studies where low concentrations of the analyte are expected. This validated method provides a reliable tool for researchers and industry professionals working with curcumin.

References

- 1. ijper.org [ijper.org]

- 2. Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. pjaec.pk [pjaec.pk]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for Curvulin Phytotoxicity Assay on Arabidopsis thaliana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arabidopsis thaliana serves as an exemplary model organism for phytotoxicity studies due to its rapid life cycle, small size, and well-characterized genome.[1][2] Phytotoxicity assays using Arabidopsis thaliana are instrumental in evaluating the potential adverse effects of chemical compounds on plant growth and development. This document provides a detailed protocol for assessing the phytotoxicity of Curvulin, a natural fungal metabolite, on Arabidopsis thaliana. The described assays focus on key indicators of phytotoxicity, including seed germination, primary root elongation, and seedling biomass. These methods are highly reproducible and can be adapted for high-throughput screening of various chemical compounds.

Data Presentation

Table 1: Effect of this compound on Arabidopsis thaliana Seed Germination

| This compound Concentration (µM) | Germination Rate (%) after 72h | Standard Deviation (±) |

| 0 (Control) | 98 | 1.5 |

| 10 | 95 | 2.1 |

| 25 | 88 | 3.4 |

| 50 | 75 | 4.2 |

| 100 | 52 | 5.1 |

| 200 | 25 | 4.8 |

Table 2: Effect of this compound on Arabidopsis thaliana Primary Root Elongation

| This compound Concentration (µM) | Primary Root Length (mm) after 7 days | Standard Deviation (±) | Inhibition (%) |

| 0 (Control) | 35.2 | 2.8 | 0 |

| 10 | 30.1 | 2.5 | 14.5 |

| 25 | 22.5 | 2.1 | 36.1 |

| 50 | 15.8 | 1.9 | 55.1 |

| 100 | 8.4 | 1.5 | 76.1 |

| 200 | 3.1 | 0.9 | 91.2 |

Table 3: Effect of this compound on Arabidopsis thaliana Seedling Fresh Weight

| This compound Concentration (µM) | Average Fresh Weight (mg) per seedling after 14 days | Standard Deviation (±) | Reduction (%) |

| 0 (Control) | 12.5 | 1.2 | 0 |

| 10 | 11.2 | 1.1 | 10.4 |

| 25 | 9.1 | 0.9 | 27.2 |

| 50 | 6.8 | 0.7 | 45.6 |

| 100 | 4.2 | 0.5 | 66.4 |

| 200 | 2.1 | 0.4 | 83.2 |

Experimental Protocols

Materials and Reagents

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

This compound (of known purity)

-

Murashige and Skoog (MS) basal salt medium

-

Sucrose

-

Agar

-

Ethanol (70% and 100%)

-

Sodium hypochlorite solution (1% v/v)

-

Sterile deionized water

-

Petri dishes (90 mm)

-

Micropipettes and sterile tips

-

Forceps

-

Growth chamber or incubator with controlled light and temperature

-

Laminar flow hood

-

Scanner or camera for imaging

-

Image analysis software (e.g., ImageJ)

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound phytotoxicity assay.

Detailed Methodologies

3.1. Seed Sterilization

-

Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Pellet the seeds by centrifugation and carefully remove the ethanol.

-

Add 1 mL of 1% sodium hypochlorite solution and incubate for 8-10 minutes with occasional mixing.

-

Remove the sodium hypochlorite solution and wash the seeds five times with sterile deionized water.[3]

-

After the final wash, resuspend the seeds in a small volume of sterile water or 0.1% agar solution.

3.2. Media Preparation

-

Prepare half-strength Murashige and Skoog (MS) medium including 1% (w/v) sucrose and 0.8% (w/v) agar.[4]

-

Adjust the pH to 5.7-5.8 before autoclaving.

-

After autoclaving, allow the medium to cool to approximately 50-60°C in a water bath.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Under a laminar flow hood, add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Ensure the final solvent concentration is consistent across all treatments, including the control (0 µM this compound), and does not exceed a level that affects plant growth (typically <0.1%).

-

Pour approximately 25 mL of the medium into each sterile 90 mm petri dish.

-

Allow the plates to solidify and dry slightly in the laminar flow hood before use.

3.3. Seed Plating and Incubation

-

Arrange the sterilized seeds on the surface of the prepared MS agar plates. For root growth assays, place the seeds in a single row approximately 1 cm from the top of the plate.

-

Seal the petri dishes with breathable tape.

-

To synchronize germination, stratify the seeds by placing the plates in the dark at 4°C for 2-3 days.[4]

-

Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.[4] For root elongation assays, orient the plates vertically to allow for root growth along the agar surface.

3.4. Data Collection and Analysis

-

Germination Rate: After 72 hours of incubation in the growth chamber, count the number of germinated seeds (defined by radicle emergence). Calculate the germination rate as a percentage of the total seeds plated.

-

Primary Root Elongation: After 7 days, capture high-resolution images of the petri dishes using a flatbed scanner or a camera. Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software.[5]

-

Seedling Fresh Weight: After 14 days, carefully remove the seedlings from the agar, gently blot them dry with filter paper, and weigh them on an analytical balance.

Hypothetical Signaling Pathway

While the specific signaling pathway of this compound in Arabidopsis thaliana is not yet elucidated, many phytotoxic compounds induce a general stress response. This often involves the generation of reactive oxygen species (ROS), which act as signaling molecules to trigger downstream defense mechanisms and, at high concentrations, lead to cellular damage and growth inhibition.